molecular formula C17H15F3N6O4S3 B11375699 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11375699
M. Wt: 520.5 g/mol
InChI Key: UBCVIZOUWJWXJW-UHFFFAOYSA-N
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Description

The compound 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including thiadiazole, pyrazole, and bicyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole intermediates. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thioamide with hydrazine derivatives under acidic conditions.

    Synthesis of the Pyrazole Ring: This involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents.

    Coupling Reactions: The thiadiazole and pyrazole intermediates are then coupled using a sulfanyl linker, often under basic conditions.

    Formation of the Bicyclic Structure: This step involves the cyclization of the coupled product to form the bicyclic core, typically using a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and sulfanyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and pyrazole derivatives.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The pathways involved often include signal transduction pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxa-8-azaspiro[4.5]decane
  • 5-methyl-1,3,4-thiadiazol-2-amine
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole

Uniqueness

This compound is unique due to its combination of a thiadiazole ring, a pyrazole ring, and a bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15F3N6O4S3

Molecular Weight

520.5 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[[1-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15F3N6O4S3/c1-6-22-23-16(33-6)32-5-7-4-31-14-10(13(28)26(14)11(7)15(29)30)21-12(27)8-3-9(17(18,19)20)25(2)24-8/h3,10,14H,4-5H2,1-2H3,(H,21,27)(H,29,30)

InChI Key

UBCVIZOUWJWXJW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=NN(C(=C4)C(F)(F)F)C)SC2)C(=O)O

Origin of Product

United States

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